molecular formula C9H10F2N2O2S B13042201 2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid

2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid

Cat. No.: B13042201
M. Wt: 248.25 g/mol
InChI Key: XCIIXFZFNHAOQZ-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a difluoropyrrolidine moiety and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Difluoropyrrolidine Moiety: This step involves the introduction of fluorine atoms into a pyrrolidine ring. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Construction of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone. Common reagents include phosphorus pentasulfide (P2S5) and α-bromoacetophenone.

    Coupling of the Two Moieties: The final step involves coupling the difluoropyrrolidine and thiazole moieties through a carboxylation reaction. This step may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The thiazole ring can participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoropyrrolidine: Shares the difluoropyrrolidine moiety but lacks the thiazole ring.

    4-Methylthiazole-5-carboxylic acid: Contains the thiazole ring but lacks the difluoropyrrolidine moiety.

    2-(3,3-Difluoropyrrolidin-1-YL)-pyrimidine: Similar structure with a pyrimidine ring instead of a thiazole ring.

Uniqueness

2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid is unique due to the combination of the difluoropyrrolidine and thiazole moieties. This combination imparts distinct chemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C9H10F2N2O2S

Molecular Weight

248.25 g/mol

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H10F2N2O2S/c1-5-6(7(14)15)16-8(12-5)13-3-2-9(10,11)4-13/h2-4H2,1H3,(H,14,15)

InChI Key

XCIIXFZFNHAOQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2CCC(C2)(F)F)C(=O)O

Origin of Product

United States

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